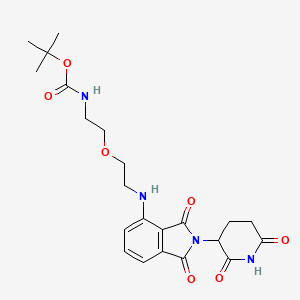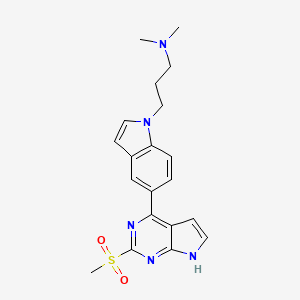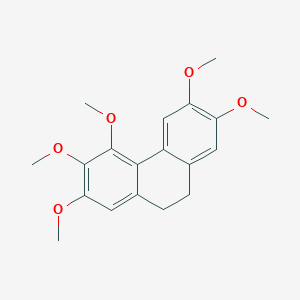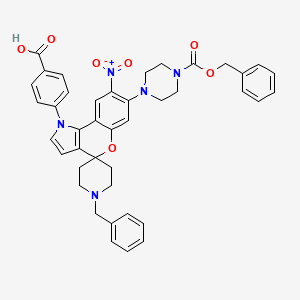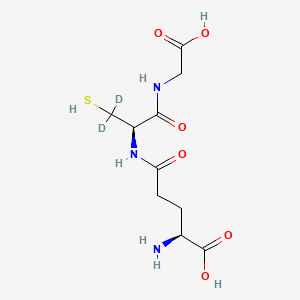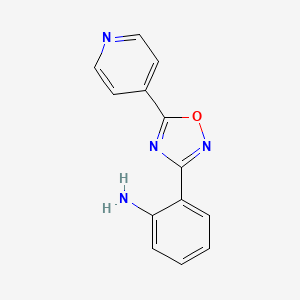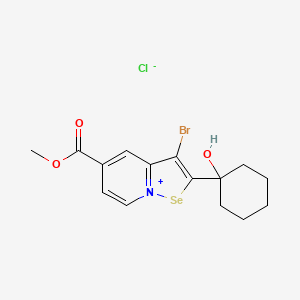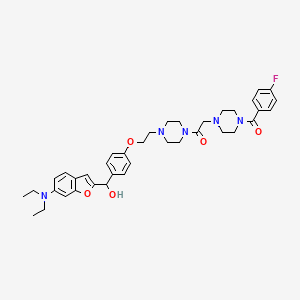
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol is a cucurbitane-type triterpenoid compound. Cucurbitane-type triterpenoids are a class of chemical compounds that are primarily found in plants belonging to the Cucurbitaceae family. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Cucurbitane Skeleton: This step involves the cyclization of a linear precursor to form the cucurbitane skeleton. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular aldol condensations.
Formation of the Triene System: The triene system can be introduced through dehydrogenation reactions using reagents such as palladium on carbon (Pd/C) or selenium dioxide (SeO2).
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants of the Cucurbitaceae family. The extraction process typically involves the following steps:
Plant Material Collection: The plant material is collected and dried.
Extraction: The dried plant material is extracted using solvents such as ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography or recrystallization to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form reduced derivatives. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol has various scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of other cucurbitane-type triterpenoids and their derivatives.
Biology: The compound is studied for its biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases such as diabetes, cancer, and inflammatory disorders.
Industry: The compound is used in the development of natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Anti-inflammatory: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Anti-diabetic: The compound may enhance insulin sensitivity and glucose uptake by activating pathways such as the AMP-activated protein kinase (AMPK) pathway.
Anti-cancer: The compound may induce apoptosis (programmed cell death) in cancer cells by activating pathways such as the p53 pathway and inhibiting pathways such as the PI3K/Akt pathway.
Comparación Con Compuestos Similares
(23E)-5b,19-epoxycucurbita-6,23,25(26)-triene-3b-ol can be compared with other similar cucurbitane-type triterpenoids, such as:
Goyaglycoside d: Similar in structure but contains additional methoxy groups.
Charantoside L: Similar in structure but contains additional glycoside groups.
Uniqueness
Structural Features: The presence of the epoxy group at the 5b,19 positions and the triene system at the 6,23,25(26) positions make this compound unique among cucurbitane-type triterpenoids.
Biological Activities: The compound exhibits a unique combination of anti-inflammatory, anti-diabetic, and anti-cancer activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C30H46O2 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C30H46O2/c1-20(2)9-8-10-21(3)22-13-15-28(7)23-14-16-30-24(11-12-25(31)26(30,4)5)29(23,19-32-30)18-17-27(22,28)6/h8-9,14,16,21-25,31H,1,10-13,15,17-19H2,2-7H3/b9-8+/t21-,22-,23+,24+,25+,27-,28+,29+,30-/m1/s1 |
Clave InChI |
HHEQQOPNAFJOFV-JIWFCYCQSA-N |
SMILES isomérico |
C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C |
SMILES canónico |
CC(CC=CC(=C)C)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
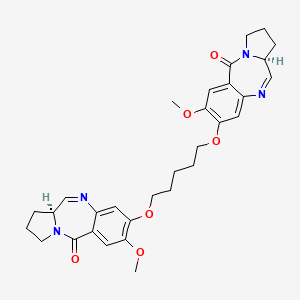
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
